(R,R)-Ts-DENEB: A Comprehensive Technical Guide for Advanced Asymmetric Catalysis
(R,R)-Ts-DENEB: A Comprehensive Technical Guide for Advanced Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality and the Rise of Advanced Catalysis
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and life sciences sectors, the control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological, toxicological, and metabolic profiles. This underscores the critical importance of asymmetric synthesis—the selective production of a single enantiomer of a chiral molecule.
Chiral diamines have long been recognized as privileged ligands in asymmetric catalysis, capable of inducing high levels of stereoselectivity in a wide array of chemical transformations.[1] Among these, the 1,2-diphenylethylenediamine (DPEN) scaffold has proven to be exceptionally versatile. The development of N-sulfonylated derivatives of DPEN, such as Ts-DPEN, further enhances the catalytic activity and selectivity of their metal complexes.
This technical guide provides an in-depth exploration of (R,R)-Ts-DENEB, an oxo-tethered ruthenium(II) complex that represents a significant advancement in the field of asymmetric transfer hydrogenation.[2][3] Developed by Takasago International Corporation, the DENEB™ series of catalysts has demonstrated remarkable efficiency, broad substrate scope, and exceptional enantioselectivity, establishing a new standard for the synthesis of chiral alcohols.[3] As a Senior Application Scientist, this guide aims to provide not just a collection of data, but a cohesive understanding of the chemical principles, practical applications, and the causal relationships that underpin the remarkable performance of (R,R)-Ts-DENEB.
The Molecular Architecture of (R,R)-Ts-DENEB: Structure and Intrinsic Properties
The efficacy of a catalyst is fundamentally dictated by its structure. (R,R)-Ts-DENEB is a sophisticated organometallic complex meticulously designed for optimal performance in asymmetric transfer hydrogenation.
Chemical Structure:
The systematic IUPAC name for (R,R)-Ts-DENEB is Chloro[4-methyl-N-[(1R,2R)-2-[(S)-[2-[[(1,2,3,4,5,6-η)-4-methylphenyl]methoxy]ethyl]amino-κN]-1,2-diphenylethyl]benzenesulfonamidato-κN]ruthenium.[4] The core of the catalyst consists of a ruthenium(II) center coordinated to a chiral tetradentate ligand. This ligand is derived from (1R,2R)-N-tosyl-1,2-diphenylethylenediamine, which is further functionalized with an ether-containing tether that links to a η⁶-coordinated p-cymene ring.
The "(R,R)" designation refers to the stereochemistry at the two chiral carbons of the ethylenediamine backbone. This specific configuration is crucial for inducing the desired enantioselectivity in the catalytic reaction.
Physicochemical Properties:
A thorough understanding of the physicochemical properties of a catalyst is paramount for its effective handling, storage, and application in chemical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₃₃ClN₂O₃RuS | [5] |
| Molecular Weight | 650.19 g/mol | |
| CAS Number | 1333981-84-2 | |
| Appearance | White to brown crystalline powder | [5] |
| Storage | Store at room temperature | [5] |
| Solubility | Soluble in methanol and other polar organic solvents. | [1] |
Note: Detailed quantitative data on properties such as melting point and specific rotation are not consistently available in publicly accessible literature and should be determined empirically for specific batches.
Synthesis of (R,R)-Ts-DENEB: A Representative Protocol
The synthesis of (R,R)-Ts-DENEB involves the preparation of the chiral ligand followed by its complexation with a suitable ruthenium precursor. While a detailed, step-by-step industrial synthesis protocol is proprietary, a representative laboratory-scale synthesis can be outlined based on established methodologies for similar Noyori-type catalysts.[5]
Part 1: Synthesis of the Precursor Ligand, (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine
The synthesis of the chiral diamine ligand is a critical first step.
Step-by-Step Methodology:
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(R,R)-1,2-diphenylethylenediamine (20 mmol) is dissolved in dichloromethane (30 mL) and the solution is cooled to 0°C in an ice bath. The use of a non-polar aprotic solvent like dichloromethane is crucial to prevent side reactions. Cooling the reaction mixture helps to control the exothermicity of the subsequent acylation reaction.
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A solution of p-toluenesulfonyl chloride (20 mmol) in dichloromethane (30 mL) is added dropwise to the diamine solution over 30 minutes at 0°C. The slow, dropwise addition is essential to maintain temperature control and prevent the formation of the di-tosylated byproduct.
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The reaction mixture is stirred for an additional hour at 0°C. This ensures the complete consumption of the starting materials.
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The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
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The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol (10:1, v/v) eluent to afford the pure (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine. This purification step is critical to remove any unreacted starting materials or byproducts, which could interfere with the subsequent complexation reaction.
Part 2: Synthesis of (R,R)-Ts-DENEB
The final step is the complexation of the chiral ligand with a ruthenium precursor.
Step-by-Step Methodology:
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The synthesized (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ligand and a suitable ruthenium precursor, such as [RuCl₂(p-cymene)]₂, are combined in a suitable solvent like methanol under an inert atmosphere (e.g., nitrogen or argon). The inert atmosphere is crucial to prevent the oxidation of the ruthenium(II) center.
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A base, such as triethylamine, is added to the mixture. The base acts as a proton scavenger, facilitating the coordination of the ligand to the ruthenium center by deprotonating the sulfonamide nitrogen.
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The reaction mixture is heated to reflux for several hours. The elevated temperature provides the necessary activation energy for the ligand exchange and complex formation to occur.
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After cooling to room temperature, the solvent is removed under reduced pressure.
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The resulting solid is washed with a non-polar solvent, such as hexane, to remove any organic impurities and then dried under vacuum to yield the (R,R)-Ts-DENEB catalyst.
The Catalytic Cycle of Asymmetric Transfer Hydrogenation: A Mechanistic Perspective
The remarkable efficacy of (R,R)-Ts-DENEB lies in its ability to facilitate the highly enantioselective transfer of a hydride from a hydrogen donor (typically a mixture of formic acid and triethylamine) to a prochiral ketone. The catalytic cycle is believed to proceed via an "outer-sphere" mechanism, a hallmark of Noyori-type catalysts. This mechanism is characterized by a concerted transfer of a hydride from the ruthenium center and a proton from the coordinated amine ligand to the carbonyl substrate, without the substrate directly coordinating to the metal center.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation using (R,R)-Ts-DENEB.
Explanation of the Catalytic Cycle:
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Activation of the Precatalyst: The reaction is initiated by the activation of the (R,R)-Ts-DENEB precatalyst with a base, typically triethylamine. The base abstracts a proton from the N-H group of the tosylated diamine ligand, generating the active 16-electron ruthenium-amido complex. This species then reacts with the hydrogen source (formic acid) to form the key ruthenium-hydride intermediate.
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Outer-Sphere Association with the Substrate: The prochiral ketone substrate associates with the active ruthenium-hydride complex through hydrogen bonding and other non-covalent interactions, forming an "outer-sphere" complex. The chiral environment created by the DPEN ligand and the tosyl group dictates the specific orientation of the ketone.
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Concerted Hydride and Proton Transfer: This is the stereodetermining step of the reaction. A hydride is transferred from the ruthenium center to the electrophilic carbonyl carbon of the ketone, while a proton is simultaneously transferred from the protonated amine ligand to the carbonyl oxygen. This concerted, six-membered transition state is highly organized, leading to the observed high enantioselectivity.
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Product Release and Catalyst Regeneration: The resulting chiral alcohol product dissociates from the ruthenium complex. The catalyst is then regenerated by reaction with another molecule of the hydrogen donor, allowing it to re-enter the catalytic cycle.
Applications in Asymmetric Synthesis: A Showcase of Efficiency
The versatility and high efficiency of (R,R)-Ts-DENEB have made it a valuable tool in both academic research and industrial-scale synthesis. Its primary application lies in the asymmetric transfer hydrogenation of a wide range of prochiral ketones to their corresponding chiral secondary alcohols with excellent enantioselectivities.
Kinetic Resolution of Racemic Ketones:
Beyond the reduction of prochiral ketones, (R,R)-Ts-DENEB has proven to be highly effective in the kinetic resolution of racemic ketones.[1] In this process, one enantiomer of the racemic ketone is preferentially reduced, allowing for the separation of the unreacted ketone and the chiral alcohol product, both with high enantiomeric purity. A notable example is the efficient kinetic resolution of racemic 3-aryl-1-indanones, which are important building blocks for various pharmaceuticals.[1]
Synthesis of Pharmaceutical Intermediates:
The robustness and high enantioselectivity of (R,R)-Ts-DENEB have led to its adoption in the synthesis of key chiral intermediates for active pharmaceutical ingredients (APIs). For instance, it has been successfully employed in the manufacturing process of a key intermediate for Omarigliptin, a long-acting DPP-4 inhibitor for the treatment of type 2 diabetes.[3]
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This section provides a detailed, step-by-step protocol for a representative asymmetric transfer hydrogenation reaction using (R,R)-Ts-DENEB. This protocol is intended as a starting point and may require optimization for different substrates.
Caption: General experimental workflow for asymmetric transfer hydrogenation.
Materials:
-
(R,R)-Ts-DENEB catalyst
-
Prochiral ketone substrate
-
Anhydrous methanol (or other suitable solvent)
-
Formic acid (HCOOH)
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Triethylamine (Et₃N)
-
Standard laboratory glassware
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Inert atmosphere (nitrogen or argon) supply
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the prochiral ketone substrate (1.0 mmol) and the (R,R)-Ts-DENEB catalyst (0.001-0.01 mmol, 0.1-1.0 mol%). The optimal catalyst loading should be determined empirically.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
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Solvent Addition: Add anhydrous methanol (5 mL) to the flask via syringe. Stir the mixture at room temperature until all solids are dissolved.
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Hydrogen Source Preparation: In a separate vial, prepare a 5:2 molar mixture of formic acid and triethylamine.
-
Reaction Initiation: Add the freshly prepared formic acid/triethylamine mixture (5 equivalents of formic acid relative to the substrate) to the reaction flask dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired chiral alcohol.
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Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion: A Catalyst for the Future of Asymmetric Synthesis
(R,R)-Ts-DENEB and the broader DENEB™ family of catalysts represent a pinnacle of rational catalyst design. Their oxo-tethered structure imparts exceptional activity and enantioselectivity in asymmetric transfer hydrogenation, enabling the synthesis of a wide range of chiral alcohols with high purity. The operational simplicity, mild reaction conditions, and broad substrate scope make (R,R)-Ts-DENEB an invaluable tool for researchers and professionals in drug discovery and development. As the demand for enantiomerically pure compounds continues to grow, the importance of highly efficient and selective catalysts like (R,R)-Ts-DENEB will undoubtedly continue to expand, driving innovation in chemical synthesis for years to come.
References
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Chem-Impex. (n.d.). Chloro[(R,R)-N-[2-[2-(4-methylbenzyloxy)ethyl]amino-1,2-diphenylethyl]-p-toluenesulfonamide]ruthenium(II). Retrieved from [Link]
-
Reddy, K. S., & Lee, D. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11(38), 23563–23572. [Link]
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Mishra, A. A., & Bhanage, B. M. (2021). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. New Journal of Chemistry, 45(12), 5357–5362. [Link]
-
Takasago International Corporation. (2021). DENEB®. Retrieved from [Link]
Sources
- 1. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. assets.takasago.com [assets.takasago.com]
- 4. powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
